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molecular formula C10H14N2O B114313 4-Morpholinoaniline CAS No. 2524-67-6

4-Morpholinoaniline

Cat. No. B114313
M. Wt: 178.23 g/mol
InChI Key: PHNDZBFLOPIMSM-UHFFFAOYSA-N
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Patent
US08039463B2

Procedure details

Ammonium chloride (1.2 g, 23.0 mmol) in water (4.5 mL) then MeOH (9 mL) were added to a stirred solution of 4-(4-nitro-phenyl)-morpholine (480 mg, 2.3 mmol) in THF (9 mL). Zinc powder (1.2 g, 18.4 mmol) was then added portion wise and the resulting mixture was stirred at room temperature for 15 minutes. The reaction mixture was filtered over celite and the filtrate was extracted with ethyl acetate. The organic layer was washed with brine, dried over Na2SO4 and concentrated to afford 316 mg (77%) of 4-morpholin-4-yl-phenylamine. 1H NMR: (DMSO-d6): δ 6.7 (m, 2H), 6.5 (m, 2H), 4.6 (s, 2H), 3.7 (t, 4H), 2.8 (t, 4H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].CO.[N+:5]([C:8]1[CH:13]=[CH:12][C:11]([N:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)=[CH:10][CH:9]=1)([O-])=O>O.C1COCC1.[Zn]>[N:14]1([C:11]2[CH:10]=[CH:9][C:8]([NH2:5])=[CH:13][CH:12]=2)[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
9 mL
Type
reactant
Smiles
CO
Name
Quantity
480 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCOCC1
Name
Quantity
4.5 mL
Type
solvent
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over celite
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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